REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([O:12][CH2:13][CH2:14][N:15]=[N+:16]=[N-:17])[cH:11]1)[O:8][CH2:7][CH2:6][CH2:5]2.[OH2:37].[c:18]1([P:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:32][cH:33][cH:34][cH:35][cH:36]1>>[F:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([O:12][CH2:13][CH2:14][NH2:15])[cH:11]1)[O:8][CH2:7][CH2:6][CH2:5]2
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Name
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[N-]=[N+]=NCCOc1cc(F)cc2c1OCCC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCCOc1cc(F)cc2c1OCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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NCCOc1cc(F)cc2c1OCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |